molecular formula C23H31N3O3S B2550079 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946347-48-4

2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2550079
CAS No.: 946347-48-4
M. Wt: 429.58
InChI Key: LEWLRQXYRUGJFU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small-molecule compound featuring a benzenesulfonamide core substituted with 2,5-dimethyl groups. The sulfonamide nitrogen is further linked to a morpholinoethyl moiety and a 1-methylindolin-5-yl group.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-4-5-18(2)23(14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-6-7-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLRQXYRUGJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethyl groups. The morpholinoethyl side chain is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the indolinyl moiety to the morpholinoethyl side chain under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzenesulfonamide core and the morpholinoethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules:

Morpholinoethyl-Containing Compounds
  • 7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12): A controlled substance listed under the South Australian Controlled Substances Act 2018 . Structural similarity: Both compounds feature a 2-morpholinoethyl group linked to an indole/indoline scaffold. UR-12’s indole-carboxamide differs from the benzenesulfonamide core of the target compound. Legal status: UR-12 is regulated with penalties tied to trafficking (12.5 kg or 100 DDUs) and possession (2.5 kg or 20 DDUs) .
Benzenesulfonamide Derivatives
  • N-Ethyl-2-methylbenzenesulfonamide and N-Phenylbenzenesulfonamide: Identified in environmental pollutant screening studies . Functional similarity: These derivatives retain the sulfonamide core but lack the morpholinoethyl and indoline substituents.
Morpholinoethyl Esters
  • 2-Morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate N-oxide: A pharmacopeial compound with a morpholinoethyl ester group . Key difference: The ester linkage contrasts with the sulfonamide group in the target compound, likely altering solubility and bioavailability.

Comparative Data Table

Compound Name Core Structure Key Substituents Regulatory/Functional Notes
2,5-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide Benzenesulfonamide 2,5-Dimethyl, 2-morpholinoethyl, 1-methylindolin-5-yl No direct regulatory data; structural similarity to controlled substances .
UR-12 Indole-3-carboxamide 7-Methoxy, 2-morpholinoethyl Controlled substance (SA: 12.5 kg trafficking limit) .
N-Ethyl-2-methylbenzenesulfonamide Benzenesulfonamide N-Ethyl, 2-methyl Environmental pollutant; non-target screening priority .
2-Morpholinoethyl (E)-6-... N-oxide Isobenzofuranyl ester Morpholinoethyl ester, methylhexenoate Pharmacopeial interest; ester group impacts metabolism .

Research Findings and Gaps

Environmental Impact : Benzenesulfonamide derivatives are persistent pollutants , implying that the target compound’s environmental fate warrants study.

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